Conformational Stability: Dithiol vs. Diol
A DFT study on 2,5-dimethyl-1,4-dithiane-2,5-dithiol (an analog of the target compound) demonstrates that the sulfur-for-oxygen substitution in the dithiol group alters conformational behavior compared to the diol analog [1]. The study calculated thermodynamic parameters and stereoelectronic effects using B3LYP and M06-2X methods. The results indicated that stereoelectronic effects favor the axial-axial (ax,ax) conformer in the dithiol analog, a trend that increases from the diol to the dithiol and further to the diselenol. The stabilization energy associated with LP2X → σ*S1-C2 electron delocalization (where X = O, S, Se) was greatest for the ax,ax conformer of the dithiol analog among all conformers.
| Evidence Dimension | Conformational Stabilization Energy |
|---|---|
| Target Compound Data | Greatest LP2X → σ*S1-C2 electron delocalization for ax,ax conformer among all conformers for compound 2 (dithiol analog) |
| Comparator Or Baseline | Compound 1 (diol analog) and Compound 3 (diselenol analog) exhibited different patterns of conformational stability. |
| Quantified Difference | The ax,ax conformer is most stable for the dithiol analog, with the trend in stereoelectronic effects increasing from O to S to Se. |
| Conditions | B3LYP/6-311+G** and M06-2X/aug-ccpvdz levels of theory; NBO analysis. |
Why This Matters
Conformational preferences directly impact polymer chain packing, which in turn influences material properties like density, refractive index, and mechanical strength. The distinct conformational landscape of the dithiol derivative compared to its diol counterpart provides a quantifiable basis for selecting the appropriate monomer to achieve target material performance.
- [1] Danaie, E., Masoudi, S., & Masnabadi, N. (2020). A Computational Study of the Conformational Behavior of 2,5-Dimethyl-1,4-dithiane-2,5-diol and Analogous S and Se: DFT and NBO Study. Letters in Organic Chemistry, 17(10), 749-759. View Source
